2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate
Description
2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is a chemical compound with a complex structure, characterized by the presence of chloro, nitro, and tetrafluoro groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl) 2,3,3,3-tetrafluoro-2-methoxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF4NO5/c1-20-9(12,10(13,14)15)8(17)21-7-4-5(16(18)19)2-3-6(7)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNGATMYWBRSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])Cl)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF4NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate typically involves the reaction of 2-chloro-5-nitrophenol with 2,3,3,3-tetrafluoro-2-methoxypropanoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different substituents.
Reduction: Formation of 2-chloro-5-aminophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate.
Oxidation: Formation of oxidized derivatives at the methoxy group.
Scientific Research Applications
2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate involves its interaction with specific molecular targets. The chloro and nitro groups can interact with enzymes and proteins, potentially inhibiting their activity. The tetrafluoro group can enhance the compound’s stability and reactivity, making it a valuable tool in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-nitrophenol
- 2,3,3,3-tetrafluoro-2-methoxypropanoic acid
- 2-chloro-5-aminophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate
Uniqueness
2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is unique due to the combination of chloro, nitro, and tetrafluoro groups in its structure. This combination imparts distinct chemical properties, making it suitable for specific research applications that similar compounds may not fulfill.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
